Di-tert-butyl ether
Description
Historical Context and Early Investigations
The study of di-tert-butyl ether dates back to the mid-20th century, with early investigations focusing on its fundamental physical properties and synthesis. A notable early contribution came from Smutny and Bondi in 1961, who explored its strain energy and physical properties acs.orgwikipedia.org. These foundational studies provided crucial data points for understanding the behavior of sterically hindered ethers.
Further significant contributions to the understanding of tert-butyl ether formation mechanisms, which are relevant to DTBE, were made by Bartoli and co-workers. Their research in the latter half of the 20th century elucidated reaction pathways involving alcohols and reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), establishing tert-butyl ether as a stable protecting group for alcohols nih.govnih.govresearchgate.net. These early mechanistic studies laid the groundwork for its subsequent use in organic synthesis. The compound also saw early consideration in the context of fuel additives, with tert-butyl ethers being explored for this purpose since the 1980s edu.krdresearchgate.net.
Significance in Modern Chemical Research
In contemporary academic research, this compound and related tert-butyl ether chemistry continue to be relevant across several domains:
Protecting Group Chemistry: The tert-butyl ether moiety is recognized for its stability under basic conditions, making it a valuable protecting group for alcohols in complex organic syntheses. Research continues to refine methods for its introduction and selective cleavage, often employing Lewis acid catalysts nih.govresearchgate.netresearchgate.net. For instance, studies have demonstrated the efficient formation of tert-butyl ethers from alcohols using catalysts like ytterbium triflate (Yb(OTf)₃) with di-tert-butyl dicarbonate, achieving high yields within short reaction times nih.govresearchgate.netresearchgate.net.
Synthesis and Catalysis: DTBE itself can serve as a solvent in certain analytical methods biosynth.com. Furthermore, its formation as an intermediate or product in various reactions, such as the dehydration of tert-butyl alcohol in hot compressed liquid water, is a subject of mechanistic study acs.org. Research also explores the use of di-tert-butyl peroxide (DTBP) in C(sp³)–H bond functionalization reactions involving ethers, highlighting DTBP's role as a radical initiator acs.org.
Fuel Additives and Biodiesel: Derivatives of this compound, particularly glycerol (B35011) di-tert-butyl ethers (DTBG), have been investigated as oxygenated additives for diesel and biodiesel fuels. These studies focus on their synthesis via glycerol etherification and their potential to improve fuel properties and combustion characteristics alfa-chemistry.commdpi.comresearchgate.netdergipark.org.tr. Research into tert-butyl ethers of renewable diols aims to develop environmentally friendly fuel components ter-arkhiv.ru.
Atmospheric Chemistry: The reactivity of this compound with atmospheric oxidants like hydroxyl radicals has been studied to infer the atmospheric behavior of similar ether compounds, contributing to environmental chemistry research alfa-chemistry.com.
Spectroscopic and Computational Studies: The characterization of DTBE derivatives, such as glycerol tert-butyl ethers, often involves a suite of spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. Computational studies, such as Density Functional Theory (DFT), are frequently employed to support and rationalize experimental spectroscopic data and to explore reaction mechanisms alfa-chemistry.comresearchgate.netdergipark.org.tr.
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₈O | wikipedia.orgbiosynth.comnih.gov |
| Molar Mass | 130.23 g/mol | wikipedia.orgbiosynth.comnih.gov |
| Density | 0.7658 g/cm³ (at 25 °C) | wikipedia.orgbiosynth.com |
| Boiling Point | 107.2 °C (at 100 kPa) | wikipedia.org |
| Melting Point | -61 °C | wikipedia.org |
| Flash Point | -3 °C | wikipedia.org |
| Vapor Pressure | 3730 Pa (at 22 °C) | wikipedia.org |
Table 2: Catalytic Synthesis of Tert-butyl Ethers using Di-tert-butyl Dicarbonate (Boc₂O)
This table illustrates the efficiency of catalytic methods for forming tert-butyl ethers, a reaction class where DTBE is the simplest symmetrical example.
| Catalyst | Alcohol Type | Reaction Conditions (Typical) | Typical Yield | Reference |
| Yb(OTf)₃ (5 mol%) | Aliphatic Alcohols | 1 hour, 80 °C | Up to 92% | nih.govresearchgate.netresearchgate.net |
| Mg(ClO₄)₂ | Aliphatic Alcohols | Not specified | >94% | nih.govresearchgate.net |
| Al(ClO₄)₃ | Aliphatic Alcohols | Not specified | >94% | nih.govresearchgate.net |
| Sc(OTf)₃ | Phenols | Not specified | Not specified | nih.govresearchgate.net |
Table 3: Glycerol Etherification Products and Applications
Research into glycerol etherification with tert-butyl alcohol or isobutene yields various glycerol ethers, studied for fuel additive applications.
| Ether Type | Reactants | Potential Application | Reference |
| Mono-tert-butyl glycerol ether | Glycerol + tert-Butyl alcohol (TBA) | Fuel additive (lower solubility in diesel) | mdpi.comresearchgate.netdergipark.org.tr |
| Di-tert-butyl glycerol ether | Glycerol + TBA or Isobutene | Fuel additive (good solubility in diesel/biodiesel) | alfa-chemistry.commdpi.comresearchgate.netdergipark.org.tr |
| Tri-tert-butyl glycerol ether | Glycerol + TBA or Isobutene | Fuel additive (good solubility in diesel/biodiesel) | mdpi.comresearchgate.netdergipark.org.tr |
| Propylene (B89431) glycol mono-tert-butyl ether (PTBE) | Propylene glycol + TBA | Fuel additive (improves antiknock performance) | ter-arkhiv.ru |
List of Compounds Mentioned:
this compound (DTBE)
Glycerol
tert-Butyl alcohol (TBA)
Isobutene
Mono-tert-butyl glycerol ether (MTBG)
Di-tert-butyl glycerol ether (DTBG)
Tri-tert-butyl glycerol ether (TTBG)
Di-tert-butyl dicarbonate (Boc₂O)
Ytterbium triflate (Yb(OTf)₃)
Magnesium perchlorate (B79767) (Mg(ClO₄)₂)
Aluminum perchlorate (Al(ClO₄)₃)
Scandium triflate (Sc(OTf)₃)
Ethyl tert-butyl ether (ETBE)
Methyl tert-butyl ether (MTBE)
Di-n-butyl ether (DNBE)
Diisobutyl ether (DIBE)
Di-sec-butyl ether (DSBE)
tert-Butyl acetate (B1210297)
tert-Butylamine
Triethylamine
Toluene
Triphosgene
tert-Butyl hypochlorite (B82951)
Di-tert-butylurea
Di-tert-butyldiaziridinone
Diphenyl ether (DPE)
tert-Butoxyl radical
Alkoxy radical
Vinylogous imine intermediate
Propylene glycol mono-tert-butyl ether (PTBE)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEFLFZSWDEAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210645 | |
| Record name | Di-tert-butyl ether | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-66-2 | |
| Record name | tert-Butyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6163-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Di-tert-butyl ether | |
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| Record name | Di-tert-butyl ether | |
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| Record name | Di-tert-butyl ether | |
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| Record name | DI-TERT-BUTYL ETHER | |
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Synthesis and Reaction Methodologies of Di Tert Butyl Ether
Synthetic Routes and Optimization
The creation of di-tert-butyl ether, a valuable chemical compound, is achieved through various synthetic pathways. These methods are continuously refined to enhance efficiency and yield. Key approaches include direct etherification reactions and catalytic synthesis, each with specific methodologies and applications.
Direct Etherification Reactions
Direct etherification involves the reaction of an alcohol or diol with a tert-butylating agent, often in the presence of an acid catalyst. This straightforward approach is fundamental to the synthesis of tert-butyl ethers.
The etherification of glycerol (B35011) with tert-butyl alcohol (TBA) is a significant process for converting a biodiesel byproduct into valuable fuel additives. nih.govmdpi.com This reaction yields a mixture of mono-, di-, and tri-tert-butyl ethers of glycerol. nih.govmdpi.comresearchgate.net The formation of these products occurs through a series of consecutive and reversible reactions. mdpi.com
The process is typically catalyzed by solid acid catalysts, such as ion-exchange resins like Amberlyst-15. nih.govmdpi.com The reaction is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. researchgate.netvurup.sk An increase in reaction temperature generally favors the formation of di-substituted ethers. researchgate.net Optimal conditions to maximize the conversion of glycerol and the selectivity towards diethers have been identified as 70°C, with a 20% catalyst loading by total mass, a stoichiometric glycerol to tert-butyl alcohol ratio of 1:3, and a 1:2 molar ratio of dibutyl ether to tert-butyl alcohol. mdpi.comresearchgate.net The addition of a solvent like dibutyl ether can shift the reaction equilibrium, thereby increasing the production of diethers. mdpi.comresearchgate.net
The reaction mechanism is thought to involve the protonation of tert-butanol (B103910) by the acid catalyst, followed by an electrophilic attack of the resulting tertiary carbocation on the glycerol molecule. researchgate.net The primary hydroxyl groups of glycerol are sterically favored for tert-butylation due to the bulkiness of the tert-butyl group. vurup.sk
Table 1: Influence of Reaction Conditions on Glycerol Etherification
| Parameter | Condition | Effect on Conversion/Selectivity |
| Temperature | 30°C to 120°C | Increased temperature up to 90°C enhances glycerol conversion. vurup.sk At 120°C, dealkylation can occur. vurup.sk |
| Catalyst | Amberlyst-15 | Effective in promoting the etherification process. nih.gov |
| Glycerol:TBA Molar Ratio | 1:3 (stoichiometric) | Optimal for maximizing diether production. mdpi.comresearchgate.net |
| Solvent (Dibutyl Ether) | 1:2 molar ratio to TBA | Shifts equilibrium to favor diether formation. mdpi.comresearchgate.net |
The direct acid-catalyzed alkylation of diols with tert-butanol is a method for preparing mono-tert-butyl ethers of diols. researchgate.netresearchgate.net This process involves the reaction of a diol, such as propylene (B89431) glycol or ethylene (B1197577) glycol, with tert-butanol in the presence of an acid catalyst. researchgate.netresearchgate.net Diols react similarly to alcohols, undergoing ether formation. wikipedia.org The reaction can be driven by using an acid catalyst, which protonates a hydroxyl group, making it a good leaving group for a subsequent nucleophilic attack by another alcohol molecule. wikipedia.orgucalgary.camasterorganicchemistry.com This method is generally more suitable for producing symmetrical ethers from primary alcohols. ucalgary.camasterorganicchemistry.com For tertiary alcohols like tert-butanol, the reaction can proceed via a more stable tertiary carbocation intermediate, which is then attacked by the diol. youtube.com
Glycerol Etherification with Tert-Butyl Alcohol
Catalytic Synthesis Approaches
Catalytic methods offer alternative and often more efficient routes to this compound and other tert-butyl ethers, utilizing specific catalysts to drive the reaction under milder conditions.
Ytterbium triflate (Yb(OTf)₃) has emerged as an effective Lewis acid catalyst for the synthesis of tert-butyl ethers from alcohols. acs.orgnih.govacs.org This catalyst is particularly useful in reactions involving di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butylating agent. acs.orgnih.govacs.orgresearchgate.net The use of Yb(OTf)₃ can significantly reduce reaction times, achieving high conversion rates of alcohols to their corresponding tert-butyl ethers within an hour. acs.orgnih.govacs.org The optimal conditions for this reaction have been identified as using 5 mol % of Yb(OTf)₃ at 80 °C in acetonitrile (B52724) with 2.3 equivalents of Boc₂O. acs.org The catalyst's effectiveness is influenced by the solvent, time, and temperature. acs.orgnih.gov
Di-tert-butyl dicarbonate (Boc₂O) is a key reagent in the Yb(OTf)₃-catalyzed formation of tert-butyl ethers. acs.orgresearchgate.net The reaction mechanism is believed to start with the formation of a chelate complex between Boc₂O and the Yb(OTf)₃ catalyst. acs.orgresearchgate.net The alcohol then performs a nucleophilic addition to a carbonyl group of the activated Boc₂O. acs.org The nature of the Lewis acid catalyst and its anion plays a crucial role in determining the reaction's outcome. nih.govacs.org Catalysts with non-coordinating anions, such as triflates and perchlorates, favor the formation of tert-butyl ethers. nih.govacs.org The reaction proceeds through a mixed anhydride (B1165640) intermediate which, facilitated by the ytterbium ion, decomposes to form the tert-butyl ether, tert-butanol, and carbon dioxide. acs.org Increasing the temperature favors the formation of the ether over a carbonate byproduct. acs.org
Table 2: Yb(OTf)₃-Catalyzed tert-Butylation of Alcohols with Boc₂O
| Substrate | Catalyst Loading (mol %) | Temperature (°C) | Solvent | Time (h) | Conversion/Yield (%) |
| Primary Alcohols | 5 | 80 | Acetonitrile | 1 | up to 92 |
| Octan-1,2-diol | 5 | 60 | Nitromethane | - | 15 (mono-ether) acs.org |
Electrochemical Nucleophilic Synthesis
Synthesis of Related Tert-Butyl Ethers
The etherification of glycerol, a byproduct of biodiesel production, with tert-butylating agents like isobutylene (B52900) or tert-butyl alcohol (TBA) yields a mixture of valuable fuel additives: mono-tert-butyl glycerol ethers (MTBG), di-tert-butyl glycerol ethers (DTBG), and tri-tert-butyl glycerol ether (TTBG). nih.govmdpi.com The reaction involves three consecutive and reversible steps, leading to a complex product mixture that includes two monoether isomers, two diether isomers, and one triether. mdpi.com
The synthesis can be carried out under various conditions using either homogeneous or heterogeneous acid catalysts. nih.gov For example, reacting glycerol with isobutylene over an acid catalyst in a two-phase system produces a blend of mono-, di-, and tri-tert-butyl ethers. unl.edu Optimal conditions for this reaction have been identified as a catalyst loading greater than 5 wt%, a reaction time of 1-2 hours, and a temperature of 80°C, which favors the formation of di- and tri-ethers. unl.edu
Alternatively, glycerol can be etherified with TBA. nih.gov One process design uses a plug flow reactor with Amberlyst 15 as a solid acid catalyst, operating at 70°C and 5 bar. nih.gov Homogeneous catalysts like p-toluenesulfonic acid (PTSA) are also effective. mdpi.com
Table 1: Selected Research Findings on Glycerol Tert-Butylation
| Alkylating Agent | Catalyst | Temperature (°C) | Pressure | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Isobutylene | Acid Catalyst | 80 | 250 psig | Higher concentration of di- and tri-ethers at lower temperatures. | unl.edu |
| Tert-Butyl Alcohol (TBA) | Amberlyst 15 | 70 | 5 bar | Continuous process in a plug flow reactor with separation and recycling. | nih.gov |
| Tert-Butyl Alcohol (TBA) | p-Toluenesulfonic Acid (PTSA) | 90 | 30 bar | Homogeneous catalysis leads to a mixture of five tBGE isomers. | mdpi.com |
| Tert-Butyl Alcohol (TBA) | Amberlyst-15 | Not Specified | High Pressure | Synthesis performed in a high-pressure stainless steel batch reactor. | dergipark.org.tr |
Mono-tert-butyl ethers of renewable diols such as ethylene glycol and 2,3-butanediol (B46004) are synthesized as potential oxygenate additives for gasoline. rcsi.scienceresearchgate.net The primary method for their preparation is the direct acid-catalyzed alkylation of the corresponding diol with tert-butanol (TBA). rcsi.scienceresearchgate.net
The reaction yields the target mono-tert-butyl ether as the main product. However, by-products are also formed, chiefly the this compound of the respective diol, along with some unreacted starting material. researchgate.net For example, in the synthesis of ethylene glycol mono-tert-butyl ether (2-tert-butoxyethanol), a notable amount of ethylene glycol this compound is also produced. researchgate.net A similar distribution is observed in the synthesis of 2,3-butanediol tert-butyl ethers.
An alternative process for producing ethylene glycol mono-tert-butyl ether involves a catalytic distillation process reacting ethylene glycol with isobutene. google.com
Table 2: Product Composition in the Synthesis of Tert-Butyl Ethers of Ethylene Glycol and 2,3-Butanediol
| Component | Ethylene Glycol Ether Synthesis (wt%) | 2,3-Butanediol Ether Synthesis (wt%) |
|---|---|---|
| Mono-tert-butyl ether | 78.5 | 72.1 |
| This compound | 12.3 | 16.4 |
| Unchanged Diol | 9.2 | 11.5 |
Data sourced from researchgate.net
Mono-, Di-, and Tri-tert-butyl Ethers of Glycerol
Mechanistic Studies of this compound Formation and Transformation
Reaction Mechanisms in Etherification Processes
The formation of tert-butyl ethers through acid-catalyzed etherification is a well-established process. When polyols like glycerol are reacted with a tert-butylating agent such as tert-butyl alcohol (TBA), the reaction proceeds through three consecutive and reversible steps, leading to the sequential formation of mono-, di-, and tri-ethers. mdpi.com The use of isobutene as the alkylating agent follows a similar pathway of tert-butylation. mdpi.com These reactions are typically promoted by strong acid catalysts. mdpi.com
A more detailed mechanistic insight comes from studies using Lewis acid catalysts, such as Ytterbium triflate (Yb(OTf)₃), in combination with di-tert-butyl dicarbonate (Boc₂O). nih.govresearchgate.net It is proposed that the catalytic reaction begins with the formation of a chelate complex between the alcohol and the Lewis acid catalyst. researchgate.net This initial complex can follow two different pathways. One path leads to the formation of a carbonate, which is more common at room temperature. nih.gov
The second, more productive path for ether formation involves the equilibration of the initial chelate complex to a different intermediate, which then eliminates a molecule of tert-butanol to form a mixed anhydride. nih.govresearchgate.net This mixed anhydride further complexes with the metal ion, arranging into a synchronous "six-membered transition state." The decomposition of this transition state results in the formation of the desired tert-butyl ether, with the elimination of two molecules of carbon dioxide. nih.govresearchgate.net Increasing the reaction temperature generally favors the transformation pathway that leads to the tert-butyl ether over the carbonate by-product. nih.gov
Decomposition Mechanisms
The decomposition of this compound can proceed through various mechanisms, significantly influenced by the reaction conditions, such as the presence of catalysts and the phase (gas or liquid) of the reaction.
While specific kinetic studies on the gas-phase decomposition of this compound catalyzed by hydrogen halides are not extensively documented, a strong parallel can be drawn from detailed studies on the analogous compound, tert-butyl methyl ether (TBME). unirioja.es These studies, conducted using computational methods like Density Functional Theory (DFT), reveal a mechanism that is both homogeneous and unimolecular. unirioja.es
The reaction proceeds in a concerted, one-step manner through a six-membered transition state. However, the mechanism can be conceptually divided into two primary events:
The first event involves the transfer of a proton from the hydrogen halide (HX) to the ether's oxygen atom, coupled with the cleavage of the carbon-oxygen bond. unirioja.es
The second event, which is the rate-limiting step, consists of the transfer of a proton from a methyl group of the tert-butyl moiety to the halide anion, leading to the formation of a double bond (isobutene) and the corresponding alcohol. unirioja.es
The reactivity of the hydrogen halide catalyst is a critical factor, with the rate of decomposition following the order: HI > HBr > HCl > HF . unirioja.es This trend correlates with the decreasing acidity and increasing bond strength of the hydrogen halides. The activation free energy required for the reaction decreases as one moves down the halogen group. For example, the decomposition of TBME catalyzed by HI is the most reactive, while the reaction with HF is the least reactive. unirioja.es
| Catalyst | Activation Free Energy (ΔG‡) for TBME Decomposition (kJ/mol) |
| HF | 126.50 |
| HCl | 78.42 |
| HBr | 73.71 |
| HI | 59.00 |
This data is for the analogous compound tert-butyl methyl ether and is presented to illustrate the catalytic trend. unirioja.es
The calculated activation free energy for the decomposition of TBME with HCl (133.9 kJ/mol) shows excellent agreement with experimental values (134.3 kJ/mol), lending high confidence to the proposed mechanism. unirioja.es
In comparative studies of different functional groups, ethers are found to be more reactive than alcohols in these decomposition reactions. unirioja.es This is attributed to the greater electron-donating effect of the two alkyl groups in an ether compared to the one alkyl and one hydrogen in an alcohol, which enhances the basicity of the oxygen atom. The general order of reactivity for acid-catalyzed decomposition is: Acid < Ester < Alcohol < Ether. unirioja.es
Gas Phase Decomposition Catalyzed by Hydrogen Halides
Stereoselectivity and Regioselectivity Control
This compound itself is not commonly employed as a reagent for controlling stereoselectivity or regioselectivity in chemical transformations. Its steric bulk and general stability make it more suitable as a solvent or, in the context of its functional group, as a robust protecting group.
However, the concept of regioselectivity is highly relevant to the synthesis of this compound itself. The Williamson ether synthesis, a common method for preparing ethers, fails to produce this compound. The reaction between sodium tert-butoxide and tert-butyl bromide results exclusively in an elimination reaction, yielding isobutylene, rather than the desired S(_N)2 substitution product. youtube.com This outcome is dictated by the strong basicity of the tert-butoxide and the sterically hindered tertiary nature of the tert-butyl bromide, which favors the E2 elimination pathway over the S(_N)2 pathway. youtube.com
While this compound is not a directing group, the structurally related di-tert-butylsilyl (DTBS) ether group is utilized to control regioselectivity and stereoselectivity. tudublin.ie For instance, di-tert-butylsilyl ethers can direct the intramolecular Diels-Alder reaction with a high degree of stereoselectivity. tudublin.ie They have also been used in the regioselective mono-deprotection of diols, where reaction conditions can be tuned to cleave the silyl (B83357) ether at a specific position, enabling access to less-hindered hydroxyl groups. nih.gov
Radical Cyclization Pathways
Specific synthetic applications involving the radical cyclization of this compound as a primary reactant are not widely reported in chemical literature. However, studies on its atmospheric chemistry provide insight into the radicals it can form. The atmospheric degradation of this compound is initiated by reaction with hydroxyl radicals (•OH). alfa-chemistry.com This reaction proceeds via hydrogen atom abstraction from one of the methyl groups, leading to the formation of a primary alkyl radical, (CH(_3))(_3)COC(CH(_3))(_2)CH(_2)•. alfa-chemistry.com In the presence of oxygen, this alkyl radical rapidly forms the corresponding alkyl peroxy radical, (CH(_3))(_3)COC(CH(_3))(_2)CH(_2)O(_2)•. alfa-chemistry.com
These generated radicals are the necessary precursors for any subsequent intramolecular rearrangement or cyclization. While a defined synthetic pathway for radical cyclization starting from this compound is not established, the formation of these initial radical species is the critical first step.
It is important to distinguish this compound from the similarly named di-tert-butyl peroxide (DTBP) . DTBP is a widely used radical initiator in organic synthesis, including in numerous radical cyclization reactions. organic-chemistry.orgorganic-chemistry.org DTBP functions by homolytically cleaving its weak oxygen-oxygen bond upon heating to generate tert-butoxy (B1229062) radicals, which then initiate the desired radical cascade. organic-chemistry.orgchemicalbook.com The role of DTBP is that of an initiator, whereas any participation of this compound in a radical cyclization would involve the ether itself as the substrate.
Protection Group Chemistry Involving Tert-Butyl Ethers
Stability and Compatibility with Other Functionalities
The tert-butyl (tBu) ether is a highly valued protecting group for alcohols in multi-step organic synthesis due to its exceptional stability and compatibility with a wide range of reaction conditions. stackexchange.compearson.com Once installed, the tBu ether is remarkably robust, often described as being "a rock," and is inert to most chemical environments short of strong acids. stackexchange.com
This stability makes it compatible with numerous reagents and transformations where other protecting groups might fail. Key features of its stability and compatibility include:
Basic and Nucleophilic Conditions: Tert-butyl ethers are completely stable to strong bases (e.g., hydroxides, alkoxides) and organometallic reagents (e.g., Grignard reagents, organolithiums). stackexchange.compearson.com
Reductive and Oxidative Conditions: They are compatible with many common reducing agents (e.g., lithium aluminum hydride, sodium borohydride) and are generally resistant to oxidation.
Orthogonality in Peptide Synthesis: The tBu group is frequently used to protect the hydroxyl side chains of serine, threonine, and tyrosine in Fmoc-based solid-phase peptide synthesis. Its stability to the basic conditions (piperidine) used for Fmoc group removal allows for selective deprotection of the N-terminus while the side chain remains protected. ontosight.ai
Cleavage Conditions: The removal (deprotection) of a tert-butyl ether requires strong acidic conditions, such as neat trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. stackexchange.comontosight.aiwikipedia.org This requirement for harsh acidic cleavage ensures the group remains intact throughout a synthesis until the final deprotection step is desired.
| Reagent/Condition | Compatibility with Tert-Butyl Ether |
| Strong Bases (e.g., NaOH, NaOEt) | Stable |
| Organometallics (e.g., Grignard, R-Li) | Stable |
| Nucleophiles (e.g., CN⁻, N₃⁻) | Stable |
| Most Oxidants | Stable |
| Most Reductants (e.g., LiAlH₄, H₂/Pd) | Stable |
| Mildly Acidic Conditions | Generally Stable |
| Strong Acids (e.g., TFA, HCl, H₂SO₄) | Cleaved |
| Piperidine (Fmoc deprotection) | Stable |
Deprotection Strategies
The cleavage of the tert-butyl ether linkage to regenerate the corresponding alcohol is a crucial step in synthetic chemistry where it is employed as a protecting group. The stability of the tert-butyl cation intermediate largely dictates the reaction conditions required for deprotection, which typically involve acidic reagents. libretexts.orgopenstax.org A variety of methods have been developed to effect this transformation, ranging from classical strong acid catalysis to milder, more selective modern reagents.
The deprotection generally proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form the stable tert-butyl carbocation and the desired alcohol. ethz.ch For tert-butyl ethers, this cleavage can occur through either an S(_N)1 or E1 mechanism, especially with substrates that can form stable carbocations. libretexts.orgopenstax.org
Acid-Catalyzed Deprotection
Strong Brønsted acids are commonly used for the cleavage of tert-butyl ethers. Reagents such as trifluoroacetic acid (TFA), hydrogen bromide (HBr), and hydrochloric acid (HCl) are effective, though their harshness can limit their use with sensitive substrates. libretexts.orgacs.orglookchem.com For instance, tert-butyl ethers can be cleaved by treatment with TFA at 0 °C. libretexts.orgopenstax.org
Aqueous phosphoric acid (85 wt%) has been introduced as an effective and environmentally benign reagent for this purpose. acs.orgorganic-chemistry.org It is capable of cleaving tert-butyl ethers under mild conditions, typically requiring about 5 equivalents of the acid. acs.org This method demonstrates good selectivity and is compatible with other acid-sensitive groups like benzyl (B1604629) esters, TBDMS ethers, and CBZ carbamates. acs.orgorganic-chemistry.org
Lewis acids also serve as effective catalysts for tert-butyl ether deprotection. The CeCl(_3)·7H(_2)O/NaI system in acetonitrile is a notable example, providing a facile cleavage of the ether bond. organic-chemistry.orgacs.org Other Lewis acids such as erbium(III) triflate (Er(OTf)(_3)) have been shown to catalyze the deprotection, particularly in methanol (B129727) under microwave irradiation. organic-chemistry.orgresearchgate.net The choice of solvent can be critical; for example, with Er(OTf)(_3), the deprotection is nearly quantitative in refluxing methanol, acetonitrile, and nitromethane. researchgate.net
The table below summarizes various acidic conditions for the deprotection of tert-butyl ethers.
| Reagent/Catalyst | Solvent | Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Aqueous H₃PO₄ (85%) | CH₂Cl₂ | Room Temp, 1-14 h | Tolerates CBZ, benzyl/methyl esters, TBDMS ethers | acs.org |
| Trifluoroacetic Acid (TFA) | DCM or neat | 0 °C to Room Temp | Commonly used, can be harsh | libretexts.orgopenstax.orgjk-sci.com |
| CeCl₃·7H₂O/NaI | Acetonitrile | 40-70 °C | Effective for various t-butyl ethers | organic-chemistry.orgacs.org |
| Er(OTf)₃ | Methanol | MW irradiation or reflux | Eco-friendly, catalyst can be reused | organic-chemistry.orgresearchgate.net |
| Silica Gel (flash grade) | Toluene | Reflux, 0.5-7 h | Selective for t-butyl esters over t-butyl ethers | lookchem.com |
Novel Catalytic Systems
Recent research has focused on developing milder and more selective deprotection methods. One such system involves the use of the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB(\cdot+)), in combination with triethylsilane. organic-chemistry.orgacs.org This protocol facilitates the catalytic cleavage of the C-O bond in tert-butyl ethers under mild conditions without the need for strong acids, high temperatures, or transition metals. acs.org The reaction is accelerated by the sacrificial triethylsilane and is suitable for a diverse range of substrates. organic-chemistry.orgacs.org
The table below presents findings from research on these newer deprotection strategies.
| Reagent/Catalyst | Co-reagent/Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Tris-4-bromophenylamminium radical cation ("Magic Blue") | Triethylsilane | Mild, catalytic | High isolated yields; suitable for structurally diverse compounds | organic-chemistry.orgorganic-chemistry.orgacs.org |
| Sodium tetrachloroaurate(III) dihydrate | Methanol | Room Temp, 3.5 h | Mild, selective for aliphatic over aromatic TBS ethers | thieme-connect.comscispace.com |
| Iron powder | Acetonitrile | Reflux | Environmentally friendly catalyst for cleavage with acyl chlorides | mdpi.com |
Spectroscopic and Computational Characterization in Di Tert Butyl Ether Research
Advanced Spectroscopic Techniques
Advanced spectroscopic methods are indispensable for elucidating the structural and electronic characteristics of di-tert-butyl ether. These techniques allow for the direct observation and analysis of molecular vibrations, electronic transitions, and atomic environments.
Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy are foundational techniques employed in the characterization of this compound.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is commonly used to determine the molecular weight and fragmentation patterns of this compound. Typical EI mass spectra show a base peak at m/z 57, corresponding to the tert-butyl cation [C(CH₃)₃]⁺. Other observed fragment ions can include m/z 115, m/z 117 (corresponding to [M-CH₃]⁺ or [M-CH₂O]⁺ fragments in some related ethers), and m/z 133 ([M-CH₃]⁺ from mono-tert-butyl ethers of glycerol) alfa-chemistry.comjst.go.jpresearchgate.net. These fragmentation patterns help confirm the presence of the tert-butyl groups and the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: ¹H NMR spectroscopy of this compound typically reveals a singlet due to the nine equivalent protons of each tert-butyl group. This characteristic singlet appears in a specific chemical shift range, for example, around 1.2 ppm in some studies lgcstandards.comdergipark.org.tr. The symmetry of the molecule leads to a simplified spectrum.
¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon framework. For this compound, two distinct signals are expected: one for the methyl carbons (CH₃) and another for the quaternary carbon (Cq) directly bonded to the oxygen atom. The methyl carbons typically resonate around 30.5-30.6 ppm, while the quaternary carbons appear further downfield, around 58.9-61.1 ppm lgcstandards.comacs.org.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups and molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands associated with C-H stretching in alkyl groups (around 2967, 2924, 2855 cm⁻¹) and the C-O-C stretching vibration of the ether linkage, which typically appears in the fingerprint region alfa-chemistry.comresearchgate.netut.ac.ir. The presence of strong C-H stretching in the tert-butyl groups is a prominent feature.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on molecular vibrations that are active in Raman scattering. Studies on related glycerol (B35011) ethers, which share structural similarities, show that Raman spectroscopy can provide complementary vibrational data that can be rationalized with computational studies alfa-chemistry.comscience.govscispace.comnih.gov.
UV-Vis spectroscopy is employed to study the electronic transitions within molecules, providing insights into their electronic structure and conjugation. For this compound, which lacks extensive π-electron systems, UV-Vis spectroscopy is less commonly used for detailed structural elucidation compared to molecules with chromophores. However, it can be used to monitor reactions or detect impurities. For instance, studies involving related compounds or reaction mixtures might utilize UV-Vis to track the presence or disappearance of specific species ut.ac.irescholarship.orgscielo.br. In some contexts, UV absorption spectra of related radicals derived from this compound have been measured in the wavelength range of 220-330 nm alfa-chemistry.com.
Molecular Spectroscopic Analysis (MS, NMR, IR, Raman)
Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental spectroscopic data, predicting molecular properties, and understanding reaction mechanisms.
DFT calculations are widely applied to this compound and related compounds to predict their structural, vibrational, and electronic properties. These calculations help in assigning experimental spectra and understanding molecular behavior at a fundamental level.
Density Functional Theory (DFT) Calculations
Investigation of Electronic and Molecular StructuresDFT calculations are extensively used to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral anglesscience.govscielo.brresearchgate.netresearchgate.net. These calculations can reveal details about the molecule's conformation and the influence of steric hindrance from the tert-butyl groups on the C-O-C bond angle, which tends to widen compared to simpler ethersresearchgate.net. Furthermore, DFT methods are employed to study the electronic structure, including molecular orbitals (MOs), charge distributions, and frontier molecular orbitals, which contribute to understanding the molecule's reactivity and electronic propertiesescholarship.orgscielo.brresearchgate.net. These theoretical investigations provide a deeper understanding of the electronic landscape and bonding within this compound.
Compound Name Table:
| Common Name | IUPAC Name | Molecular Formula |
| This compound | 2-methyl-2-[(2-methylpropan-2-yl)oxy]propane | C₈H₁₈O |
| Methyl tert-butyl ether | 2-methoxy-2-methylpropane | C₅H₁₂O |
| Ethyl tert-butyl ether | 2-ethoxy-2-methylpropane | C₆H₁₄O |
| Di-tert-butyl glycerol ether (DTBG) | Varies depending on isomer (e.g., 1,3-Di-tert-butoxy-propan-2-ol) | C₁₁H₂₄O₃ |
| Tri-tert-butyl glycerol ether (TTBG) | Varies depending on isomer (e.g., 1,2,3-Tri-tert-butoxy-propane) | C₁₅H₃₂O₃ |
Analysis of Reaction Mechanisms and Transition States
Understanding the mechanisms by which chemical reactions occur is fundamental in chemistry. Density Functional Theory (DFT) is a widely employed computational method for investigating reaction pathways, identifying key intermediates, and characterizing transition states. Transition states represent the highest energy point along a reaction coordinate, and their accurate depiction is crucial for determining reaction rates and mechanisms.
DFT calculations, often utilizing functionals such as B3LYP, M06-2X, or MPWB1K, in conjunction with various basis sets (e.g., 6-31G*, 6-311+G(d,p), TZVP), are instrumental in optimizing the geometries of reactants, intermediates, and transition states alfa-chemistry.comresearchgate.netnih.govias.ac.in. These calculations allow researchers to map out potential energy surfaces, calculate activation energies, and predict the feasibility and stereochemistry of reactions. While specific detailed reaction mechanisms involving this compound itself were not extensively detailed in the provided literature, these computational approaches are standard for elucidating the reactivity of organic molecules, including ethers. The analysis of transition states provides critical data for understanding reaction kinetics and dynamics.
Table 1: Typical DFT Outputs for Transition State Analysis
| Parameter | Typical Value Range / Description | Computational Method Example | Reference Context |
| Activation Energy (kJ/mol) | 15 - 60 | B3LYP/6-31G* | General reaction mechanisms alfa-chemistry.comresearchgate.netnih.govias.ac.in |
| Transition State Geometry | Optimized bond lengths, angles, dihedral angles | B3LYP/TZVP | Geometric optimization of reactants and transition states alfa-chemistry.com |
| Imaginary Frequencies (cm⁻¹) | Single imaginary frequency corresponding to the reaction coordinate | DFT calculations | Identification of transition state structures researchgate.net |
| Gibbs Free Energy (kcal/mol) | 15 - 47 | MPWB1K/6-311G(d,p) | Reaction pathway analysis researchgate.net |
| Electron Density at BCP (a.u.) | 0.1 - 0.5 | DFT/AIM | Characterization of bonding in transition states ias.ac.in |
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excitations and time-dependent phenomena. It is a powerful tool for calculating the optical and spectroscopic properties of molecules, such as UV-Vis absorption spectra, excitation energies, and oscillator strengths researchgate.netacs.org. TD-DFT calculations can also provide insights into the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (HOMO-LUMO gap) researchgate.netfrontiersin.org. This gap is a crucial indicator of a molecule's electronic stability, reactivity, and optical absorption characteristics.
While specific TD-DFT studies focusing directly on the excitation properties of this compound were not found in the provided literature, the methodology is widely applicable to organic molecules for predicting their spectral behavior researchgate.netacs.orgscielo.org.za. By employing functionals like B3LYP with basis sets such as 6-311+G(d,p), TD-DFT can provide valuable data for understanding how this compound might interact with light, which is essential for its spectroscopic characterization.
Table 2: Typical TD-DFT Outputs for Electronic Properties
| Property | Typical Value Range / Description | Computational Method Example | Reference Context |
| HOMO-LUMO Gap (eV) | 0.1 - 6.6 | B3LYP/6-311+G(d,p) | Electronic properties of organic molecules researchgate.netfrontiersin.org |
| Excitation Energy (eV) | 1.5 - 4.0 | TD-DFT | UV-Vis absorption spectra researchgate.net |
| Oscillator Strength | 0.01 - 1.0 | TD-DFT | Intensity of electronic transitions researchgate.net |
| Absorption Wavelength (nm) | 200 - 800 | TD-DFT | Prediction of UV-Vis spectra researchgate.net |
| Molecular Anisotropy Ratio | Varies based on molecular symmetry | DFT/TD-DFT | Non-linear optical properties scielo.org.za |
Atoms in Molecules (AIM) Theory
The Atoms in Molecules (AIM) theory, particularly Bader's Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous framework for analyzing the electron density distribution within a molecule science.govirjweb.com. This theory allows for the precise definition of atoms within a molecule and the bonds connecting them by examining the topology of the electron density. Key features identified by AIM analysis include bond paths, which indicate the presence of a chemical bond, and bond critical points (BCPs), where the electron density and its Laplacian provide quantitative measures of the bond's nature (e.g., covalent, ionic, hydrogen bonding) science.govirjweb.comresearchgate.net.
AIM analysis is instrumental in understanding the strength and character of chemical bonds, as well as non-covalent interactions such as hydrogen bonds and halogen bonds researchgate.netscielo.org.zascience.govirjweb.comnih.gov. For ethers, AIM theory can reveal details about the electron distribution around the oxygen atom and the C-O bonds, as well as any intermolecular interactions they might form. Studies on similar ethers, such as methyl-tert-butyl ether, have utilized AIM to characterize halogen bonding interactions nih.gov. Applying AIM analysis to this compound could provide detailed insights into its internal bonding structure and its interactions with other molecules.
Table 3: Typical AIM Analysis Outputs for Bonding Characterization
| AIM Property | Description / Interpretation | Computational Method Example | Reference Context |
| Electron Density at BCP (ρ) | Magnitude indicates bond strength; positive values for covalent bonds. | AIM/DFT | Characterization of chemical bonds science.govirjweb.comresearchgate.net |
| Laplacian of Electron Density (∇²ρ) | Negative values indicate charge concentration (covalent bonds), positive for charge depletion. | AIM/DFT | Distinguishing bond types science.govirjweb.comresearchgate.net |
| Local Kinetic Energy Density (G) | Related to bond strength and stiffness. | AIM/DFT | Bond characterization irjweb.com |
| Bond Path | Topological feature indicating a direct bond between two atoms. | AIM/DFT | Delineation of molecular graph science.govirjweb.com |
| Intermolecular Interaction Energy | Calculated from electron density properties, quantifying interaction strength. | AIM/DFT | Study of non-covalent interactions researchgate.netnih.gov |
Applications and Functional Roles in Advanced Materials and Processes
Role as Oxygen Additives in Fuels
Ethers are frequently utilized as oxygenate additives in fuels to enhance combustion and reduce harmful emissions. concawe.eu Compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have been widely used to increase octane (B31449) ratings and improve combustion efficiency. concawe.euecetoc.org While research into oxygenates is extensive, specific studies focusing solely on Di-tert-butyl ether's role as a primary fuel additive are less common compared to its methyl and ethyl analogues. However, the properties of related tert-butyl ether compounds provide insights into its potential functions.
The addition of oxygenates to fuel is a well-established strategy for improving combustion efficiency and mitigating the environmental impact of engine exhaust. The presence of oxygen in the fuel molecule can lead to more complete combustion, thereby reducing emissions of carbon monoxide (CO) and unburned hydrocarbons (HC). dergipark.org.tr
For instance, studies on other ether additives like ETBE have shown a capacity to suppress smoke emissions. capes.gov.brresearchgate.net Similarly, the use of glycerol (B35011) tert-butyl ethers (GTBEs), derived from the biodiesel byproduct glycerol, has been investigated. In diesel-biodiesel blends, the addition of GTBEs resulted in a significant decrease in HC and nitrogen oxide (NOx) emissions, although an increase in CO emissions was observed compared to diesel fuel. dergipark.org.tr Specifically, blends containing GTBEs produced on average 52.32% fewer HC emissions compared to diesel. dergipark.org.tr While these findings pertain to related compounds, they underscore the general potential of tert-butyl ethers to influence emission profiles.
The molecular structure of a fuel additive directly impacts key fuel properties such as knock resistance in gasoline engines (measured by the octane number) and ignition quality in diesel engines (measured by the cetane number).
Knock Resistance: Ethers like MTBE and ETBE are well-known for their high octane numbers, making them effective anti-knock agents in gasoline. wikipedia.org Research on various tert-butyl ethers of diols, such as propylene (B89431) glycol mono-tert-butyl ether (PTBE) and glycerol this compound (di-GTBE), has demonstrated their ability to enhance the knock resistance of gasoline. jdigitaldiagnostics.comresearchgate.netresearchgate.net For example, di-GTBE was found to have a blending research octane number (bRON) of 124 and a blending motor octane number (bMON) of 104. jdigitaldiagnostics.comresearchgate.net Glycerol tert-butyl ethers, in general, are noted for their high knock resistance, suggesting their potential use as octane boosters. dergipark.org.tr
Cetane Number: For diesel fuels, a higher cetane number is desirable for better ignition quality. While many ethers used in gasoline decrease the cetane number, some have been developed as cetane improvers. researchgate.net For example, Di-tert-butyl peroxide (DTBP), a related compound, is known to be an effective cetane improver for biodiesel-diesel blends, helping to shorten the ignition delay. asme.org
The table below summarizes the blending octane numbers for various tert-butyl ether derivatives as found in research studies.
| Compound | Blending Research Octane Number (bRON) | Blending Motor Octane Number (bMON) | Source |
| Propylene Glycol mono-tert-butyl ether (PTBE) | 120 | 111 | researchgate.netresearchgate.net |
| Glycerol this compound (di-GTBE) | 124 | 104 | researchgate.netresearchgate.net |
| Ethylene (B1197577) Glycol mono-tert-butyl ether (ETBE) | 130 | 103 | researchgate.net |
| 2,3-Butanediol (B46004) mono-tert-butyl ether (BTBE) | 115 | 97 | researchgate.net |
A significant challenge with ethanol-gasoline blends is their susceptibility to phase separation in the presence of water. This can lead to engine operability issues. rjpbcs.com Ethers can act as cosolvents or stabilizers to improve the water tolerance of these blended fuels. researchgate.net
The inclusion of tert-butyl ethers of diols in ethanol-containing gasolines has been shown to considerably reduce the cloud point, which is the temperature at which a separate phase appears. researchgate.netresearchgate.net This stabilizing effect is attributed to the amphiphilic nature of these ether-alcohol molecules. researchgate.net For example, adding tert-butyl ethers derived from glycerol and propylene glycol to an ethanol-gasoline blend can significantly lower the temperature at which water-induced phase separation occurs. researchgate.net ETBE is also recommended as a co-solvent that enhances the solubility of ethanol (B145695) and water within the gasoline phase, thereby preventing separation. researchgate.net While MTBE has a lower affinity for water than ethanol, its compatibility with gasoline infrastructure is a key advantage as it does not promote phase separation in the same way ethanol does. clu-in.orgepa.gov
Effects on Fuel Properties (e.g., Cetane Number, Knock Resistance)
This compound as a Solvent in Chemical Processes
The chemical stability and moderate polarity of this compound make it a useful, albeit specialized, solvent in various chemical processes. Its resistance to auto-oxidation means it does not form explosive peroxides during storage, a significant safety advantage over other ethers like diethyl ether.
This compound is employed as a solvent in analytical chemistry for the extraction of organic compounds. biosynth.com Its properties make it suitable for separating target molecules from complex matrices. The general class of ethers is well-established for solvent extraction. For instance, crown ethers, which are macrocyclic polyethers, are highly effective at selectively extracting specific cations, such as strontium ions (Sr(II)) from acidic solutions in nuclear waste treatment. nih.govresearchgate.net Di-tert-butyl-cyclohexano18crown6, a derivative, has been identified as a particularly effective and selective extractant for this purpose. researchgate.net
The choice of solvent can significantly influence the position of a chemical equilibrium. By selectively dissolving products or reactants, a solvent can shift the equilibrium to favor the desired outcome. The use of an ether solvent has been shown to modify reaction equilibrium in etherification reactions.
In the etherification of glycerol with tert-butyl alcohol, the reaction is limited by thermodynamic equilibrium. A study demonstrated that using dibutyl ether (DBE) as a solvent shifted the equilibrium towards the formation of the desired diether products. mdpi.comresearchgate.net The DBE selectively solubilizes the ether products, removing them from the reaction phase and driving the reaction forward. mdpi.com This principle can be applied to other equilibrium-limited reactions. Similarly, in certain metal-catalyzed reactions, the temperature and solvent can direct the reaction pathway. For example, in a reaction involving di-tert-butyl dicarbonate (B1257347), increasing the temperature in an acetonitrile (B52724) solvent favors the formation of tert-butyl ether over a carbonate intermediate, showcasing how reaction conditions involving the solvent system can modify the product distribution. acs.org
Hydrotropic Solvent Properties
This compound (DTBE) and its derivatives are gaining attention for their potential as hydrotropic solvents. Hydrotropes are compounds that enhance the solubility of poorly water-soluble substances in aqueous solutions. While classic hydrotropes are typically amphiphilic compounds, certain ethers, including tert-butyl ethers of glycols, have demonstrated this capability. researchgate.net For instance, tert-butyl ethers of ethylene glycol (ETBE) and 2,3-butanediol (BTBE) have been investigated as gasoline additives, where they can prevent phase separation in ethanol-containing gasolines at low temperatures due to their amphiphilic properties. researchgate.net This suggests their utility as hydrotropic agents.
Di-tert-butyl Silyl (B83357) Ethers in Organic Synthesis
Di-tert-butyl silyl ethers and related bulky silyl ethers are indispensable tools in modern organic synthesis, primarily utilized as protecting groups for hydroxyl functions. thieme-connect.de Their steric bulk and electronic properties offer unique advantages in controlling reaction pathways, stabilizing reactive intermediates, and ensuring the survival of sensitive functional groups through multi-step syntheses.
Control of Regioselectivity and Stereoselectivity
The steric hindrance provided by di-tert-butyl silyl groups plays a crucial role in directing the outcome of chemical reactions. In carbohydrate chemistry, for example, the introduction of a di-tert-butylsilylene (DTBS) group can significantly influence the stereoselectivity of glycosylation reactions. beilstein-journals.org The bulky silyl group can alter the conformation of the glycosyl donor ring, making one face more accessible for attack by a nucleophile. beilstein-journals.org
For instance, the use of a 3,4-O-di(tert-butyldiphenylsilyl)-protected acetate (B1210297) donor led to high selectivity for the α-glycoside. beilstein-journals.org Similarly, a 3,5-DTBS-protected L-arabinosyl donor yielded exclusively the β-glycoside. beilstein-journals.org This level of control is critical in the synthesis of complex oligosaccharides and other natural products where precise stereochemistry is essential for biological activity. The choice of a bulky silyl ether can therefore be a determining factor in the success of a synthetic route.
Stabilization of Carbocations
While silyl ethers are primarily known as protecting groups, their electronic nature can also influence the stability of adjacent reactive intermediates, such as carbocations. The silicon atom can stabilize a positive charge on an adjacent carbon through hyperconjugation. However, the primary role of bulky silyl ethers in reactions involving carbocations is often indirect. By protecting a hydroxyl group, they prevent it from participating in unwanted side reactions, thereby allowing for the generation and desired reaction of a carbocation elsewhere in the molecule.
In some cases, the silyl ether itself can be involved in rearrangements that proceed through carbocation-like transition states. For example, the treatment of certain epoxy bis-silyl ethers with a Lewis acid can lead to a rearrangement that is thought to involve the stabilization of a developing tertiary carbocation by the silyl ether group, leading to the formation of substituted tetrahydrofurans. ucla.edu The stability of the transition state, influenced by the steric interactions of the bulky silyl groups, dictates the reaction pathway. ucla.edu
Protection of Hydroxy Groups
The most widespread application of di-tert-butyl silyl ethers and their analogues, like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers, is the protection of hydroxyl groups. thieme-connect.deorganic-chemistry.org Hydroxyl groups are reactive towards a wide range of reagents, and protecting them as silyl ethers allows chemists to perform reactions on other parts of a molecule without affecting the -OH group. thieme-connect.de
The choice of silyl ether is dictated by the required stability. Generally, the stability of silyl ethers towards acidic conditions increases with the steric bulk of the substituents on the silicon atom. harvard.edu The relative stability often follows the trend: TMS < TES < TBDMS < TIPS < TBDPS. ethz.ch This differential stability allows for selective deprotection, where a less stable silyl ether can be removed in the presence of a more stable one. organic-chemistry.org
For example, the tert-butyldiphenylsilyl (TBDPS) group is notably more stable to acid hydrolysis than many other trialkylsilyl groups. nih.gov This allows for the selective removal of other protecting groups while the TBDPS ether remains intact. cdnsciencepub.com Deprotection of silyl ethers is typically achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), which cleaves the strong silicon-oxygen bond to regenerate the alcohol. organic-chemistry.orgethz.ch The ease of introduction, stability under a wide range of reaction conditions, and clean removal make bulky silyl ethers a cornerstone of modern synthetic strategy. thieme-connect.de
Environmental Chemistry and Degradation Studies
Atmospheric Chemistry of Di-tert-butyl Ether
The atmospheric degradation of this compound is primarily driven by its reactions with key atmospheric oxidants. These reactions determine its atmospheric lifetime and the formation of secondary pollutants.
Reactions with Chlorine Atoms, Hydroxyl Radicals, and Nitrate (B79036) Radicals
Studies have quantified the rate constants for the gas-phase reactions of this compound with chlorine atoms (Cl), hydroxyl radicals (OH), and nitrate radicals (NO₃) lookchem.comalfa-chemistry.comresearchgate.net. These reactions are critical in determining DTBE's atmospheric persistence.
Reaction with Chlorine Atoms: The rate constant for the reaction of DTBE with chlorine atoms at 295 K was determined to be (1.4 ± 0.2) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ lookchem.com.
Reaction with Hydroxyl Radicals: The rate constant for the reaction of DTBE with hydroxyl radicals at 295 K was found to be (3.7 ± 0.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ lookchem.com. This reaction is a significant pathway for DTBE degradation in the troposphere oup.com.
The atmospheric lifetime of DTBE can be estimated based on these rate constants and typical atmospheric concentrations of these oxidants. For instance, the reaction with hydroxyl radicals is a primary removal mechanism, contributing to an atmospheric half-life that can be on the order of days, depending on OH radical concentrations oup.com.
Formation of Alkyl and Alkyl Peroxy Radicals
The reaction of this compound with atmospheric oxidants, particularly OH radicals and chlorine atoms, leads to the formation of alkyl and alkyl peroxy radicals alfa-chemistry.com. These transient species are key intermediates in the atmospheric oxidation process. For DTBE, the oxidation initiated by Cl atoms or OH radicals in the presence of NOₓ has been shown to produce tert-butyl acetate (B1210297) as the major product lookchem.com. The molar yield of tert-butyl acetate was reported as 0.85 ± 0.11 in Cl atom experiments and 0.84 ± 0.11 in OH radical experiments lookchem.com. The formation of these radicals and subsequent oxidation products contributes to atmospheric chemistry, potentially influencing air quality.
Biodegradation Research
The biodegradation of this compound is an area of research focused on understanding how microorganisms can break down this compound, which is relevant for environmental remediation strategies.
Microbial Degradation Pathways
While research on the specific microbial degradation pathways of this compound is less extensive compared to MTBE, studies on similar ethers provide insights. The general pathway for ether degradation often involves initial oxidation, typically hydroxylation, by monooxygenase enzymes nih.govwhiterose.ac.uknih.govethz.chnih.gov. For MTBE, a related compound, degradation can proceed through intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid nih.govethz.chnih.gov. It is plausible that DTBE undergoes similar initial oxidative steps.
Role of Specific Bacterial Strains (e.g., PM1)
Specific bacterial strains, such as Methylibium petroleiphilum PM1, have been identified as capable of degrading methyl tert-butyl ether (MTBE) nih.govnih.govasm.orgasm.orgmicrobiologyresearch.org. Strain PM1 utilizes MTBE as its sole carbon and energy source and can degrade it efficiently nih.govnih.gov. While direct studies on PM1's degradation of DTBE are not explicitly detailed in the provided search results, the metabolic capabilities of such MTBE-degrading bacteria, often involving monooxygenases, suggest a potential for broader ether degradation. Research into these strains is foundational for understanding the microbial capacity to address ether-based fuel contaminants nih.govasm.orgasm.orgmicrobiologyresearch.org.
Enzyme-Mediated Degradation (e.g., Monooxygenase Enzymes)
Enzyme-mediated degradation is central to the microbial breakdown of ethers like DTBE. Monooxygenase enzymes, particularly cytochrome P450 monooxygenases and alkane monooxygenases (AlkB), are frequently implicated in the initial steps of ether metabolism nih.govnih.govethz.chnih.govasm.org. For example, the EthABCD monooxygenase system in Aquincola tertiaricarbonis L108 is known to catalyze the hydroxylation of fuel oxygenates like MTBE and ETBE nih.gov. Similarly, the M. petroleiphilum PM1 strain is thought to utilize an alkane monooxygenase (AlkB) system for MTBE degradation asm.org. These enzymes initiate the oxidation process, breaking down the ether molecule into more manageable intermediates for further metabolism by the bacteria nih.govnih.govasm.org.
Co-metabolism in Environmental Contexts
Co-metabolism is a process where microorganisms degrade a compound that does not support their growth, using enzymes produced for the metabolism of a different substrate. While co-metabolism has been identified as a significant pathway for the degradation of various environmental pollutants, including other fuel oxygenates like Methyl tert-butyl ether (MTBE) nih.govwikipedia.orgnih.govrsc.orgrsc.orgasm.org, specific research detailing the co-metabolic degradation of this compound is not extensively documented in the provided sources. Studies on related ethers, such as MTBE, often involve microorganisms that grow on n-alkanes or other carbon sources to facilitate the degradation of the target ether nih.govwikipedia.orgnih.govrsc.orgrsc.org. The absence of specific findings for this compound in this context suggests that its environmental remediation via co-metabolism may not have been a primary focus of research, or that such pathways are not as prevalent or well-characterized compared to other ethers.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants. Common AOPs include Fenton's reagent, UV/H₂O₂, and sonolytic degradation. While these methods have shown efficacy in degrading various organic contaminants, the literature specifically addressing the application of these processes to this compound is scarce.
Fenton's reagent, a combination of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂), generates hydroxyl radicals that can oxidize organic compounds nih.govcasaverdeambiental.com.brresearchgate.netmdpi.comascelibrary.orgepa.gov. Research has extensively explored Fenton's reagent for the degradation of MTBE nih.govcasaverdeambiental.com.brresearchgate.netascelibrary.orgepa.govncats.io, demonstrating high removal efficiencies. However, specific studies detailing the application and effectiveness of Fenton's reagent or related iron-catalyzed oxidative systems for the degradation of this compound were not found in the reviewed materials.
The combination of ultraviolet (UV) irradiation and hydrogen peroxide (H₂O₂) is another effective AOP for water treatment, generating hydroxyl radicals that break down organic pollutants researchgate.netmdpi.comnih.govafit.eduepa.govnih.govusgs.govresearchgate.netacs.org. These processes have been widely investigated for MTBE removal from contaminated waters nih.govafit.eduepa.govusgs.govresearchgate.net. Despite the general applicability of UV/H₂O₂ systems to ether compounds, specific research focusing on the degradation of this compound using this method was not identified within the scope of this review.
Sonolysis, the degradation of substances by ultrasound, can also generate reactive species, including hydroxyl radicals, leading to the breakdown of organic contaminants researchgate.netnih.govnih.govresearchgate.netredalyc.org. Studies have examined the sonolytic degradation of MTBE nih.govresearchgate.netredalyc.org and other fuel oxygenates like Di-isopropyl ether (DIPE), Ethyl tert-butyl ether (ETBE), and tert-Amyl methyl ether (TAME) nih.gov. However, no direct research findings on the sonolytic degradation of this compound were found in the provided search results.
UV/H2O2 Processes
Environmental Fate and Transport Considerations (General Ether Context)
Understanding the environmental fate and transport of a chemical involves examining its physical-chemical properties, such as solubility, volatility, and partitioning behavior, as well as its persistence and degradation pathways in various environmental compartments. While this compound is an ether, specific environmental fate studies are limited. General ether properties, like those of MTBE, indicate high water solubility and relatively low sorption to soil, suggesting potential for widespread transport in aquatic environments usgs.govoup.comepa.gov.
The solubility and partitioning behavior of this compound are critical parameters for predicting its environmental fate and transport. Based on available chemical property data, this compound exhibits certain characteristics relevant to its environmental distribution.
| Property | Value | Unit | Source Citation |
| Water Solubility (log₁₀WS) | Log₁₀ of Water solubility | mol/L | chemeo.com |
| Octanol/Water Partition Coeff. (logPoct/wat) | Octanol/Water partition coefficient | - | chemeo.com |
| Vapor Pressure | (Value not specified in search result) | kPa | chemeo.com |
| Boiling Point | 106 | °C | georganics.sk |
Note: Some sources may present conflicting or incomplete data. chemeo.com provides specific values for the log₁₀WS and logPoct/wat, which are indicative of its partitioning behavior. A higher logPoct/wat generally suggests a greater tendency to partition into organic phases (like soil organic matter or lipids), while water solubility indicates its potential to dissolve and move in aqueous systems.
Compound List
this compound
Methyl tert-butyl ether (MTBE)
Di-isopropyl ether (DIPE)
Ethyl tert-butyl ether (ETBE)
tert-Amyl methyl ether (TAME)
tert-Butyl alcohol (TBA)
tert-Butyl formate (B1220265) (TBF)
Acetone
Methyl acetate
Polybrominated diphenyl ethers (PBDEs)
Volatilization from Aqueous Phase
This compound (DTBE) is a colorless liquid with a low boiling point chembk.com. Its tendency to volatilize from aqueous solutions is primarily governed by its vapor pressure and water solubility, which are key parameters in determining its environmental fate and transport. While specific research on DTBE's volatilization from aqueous phases is less extensively documented compared to more common fuel oxygenates like MTBE, its physical and chemical properties provide insight into this process.
Physicochemical Properties Influencing Volatilization
The volatilization of a chemical from water into the atmosphere is largely dictated by its Henry's Law constant. This constant represents the ratio of a compound's partial pressure in the gas phase to its concentration in the aqueous phase at equilibrium. A higher Henry's Law constant indicates a greater propensity for the compound to volatilize.
Vapor Pressure: this compound has a reported vapor pressure of 3730 Pa (approximately 28 mmHg) at 22 °C wikipedia.org. Higher vapor pressure generally correlates with a greater tendency to volatilize.
Water Solubility: DTBE exhibits low solubility in water and does not mix easily with it chembk.com. While specific quantitative data for DTBE's water solubility is not readily available in the provided search results, it is described as having low solubility, suggesting a moderate to low partitioning into the aqueous phase compared to highly soluble compounds. For context, its structural analogue, methyl tert-butyl ether (MTBE), has a water solubility of 35.5 g/L at 20 °C researchgate.net and is noted for its high aqueous phase solubility.
Research Findings and Implications for Volatilization
Direct experimental data on the volatilization rates of this compound from aqueous systems are limited in the provided search results. However, by examining its properties and comparing them to related compounds, its behavior can be inferred.
Comparison with MTBE: Methyl tert-butyl ether (MTBE), a structurally similar ether, is known to volatilize from water, although it becomes relatively non-volatile once dissolved in water epa.gov. Studies on MTBE suggest that compounds with higher vapor pressures and lower water solubilities tend to volatilize more readily. While DTBE's vapor pressure is comparable to MTBE's (MTBE: 250 mmHg at 25 °C researchgate.net), its water solubility is described as low chembk.com, which would intuitively suggest a greater tendency to volatilize from water than MTBE, assuming similar Henry's Law constants. However, a direct comparison of Henry's Law constants for DTBE is not provided in the search results.
General Ether Behavior: Ethers, in general, are known to have a tendency to partition into the atmosphere when released into surface waters or soil surfaces due to their vapor pressure mst.dk. This property suggests that DTBE, being an ether, would also be susceptible to volatilization.
Data Table: Physicochemical Properties of this compound
| Property | Value | Temperature (°C) | Source |
| Vapor Pressure | 3730 Pa | 22 | wikipedia.org |
| Vapor Pressure | 3730 Pa (approx. 28 mmHg) | 22 | |
| Water Solubility | Low, does not mix easily with water | N/A | chembk.com |
| Density | 0.7658 g/cm³ | 25 | wikipedia.org |
| Density | 0.7642 g/cm³ | 20 | |
| Boiling Point | 107.2 °C | N/A | wikipedia.org |
Compound Name Table
| Common Name | IUPAC Name | CAS Number |
| This compound | 2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane | 6163-66-2 |
| This compound | 2-tert-Butoxy-2-methylpropane | 6163-66-2 |
| This compound | (tert-C4H9)2O | 6163-66-2 |
| This compound | 1,1'-Oxybis(1,1-dimethylethane) | 6163-66-2 |
| Methyl tert-butyl ether | tert-Butyl methyl ether | 1634-04-4 |
| Ethyl tert-butyl ether | ETBE | 637-93-4 |
| Diisopropyl ether | DIPE | 108-20-3 |
| Tert-amyl methyl ether | TAME | 994-05-8 |
| Benzene | N/A | 71-43-2 |
| Tert-butyl hydroperoxide | TBHP | 75-91-2 |
Biological and Toxicological Interactions
Enzyme Inhibition Studies
Studies have indicated that Di-tert-butyl ether can interfere with the activity of certain enzymes. This inhibitory effect is thought to occur through the binding of DTBE to specific sites on the enzyme, thereby obstructing the access of substrates or cofactors and preventing catalytic functions.
Inhibition of Polymerase Chain Reaction (PCR)
Research has identified this compound as an inhibitor of the polymerase chain reaction (PCR) biosynth.com. PCR is a fundamental technique in molecular biology used for amplifying specific DNA sequences. The inhibition of PCR by DTBE suggests that it can interfere with the enzymatic machinery responsible for DNA replication, potentially affecting the efficiency and accuracy of this process. While the precise mechanism of inhibition is not fully detailed, it is understood that enzyme inhibitors bind to specific sites, blocking substrate access and thus preventing catalysis biosynth.com.
Binding with Human Serum Albumin
This compound has also been shown to interact with human serum albumin (HSA) biosynth.com. HSA is the most abundant protein in human blood plasma and plays a critical role in transporting a wide range of endogenous compounds and exogenous substances, including drugs nih.govresearchgate.net. The binding of DTBE to HSA suggests a potential for this compound to be transported within the bloodstream, influencing its pharmacokinetic profile. Studies on similar compounds, such as diphenyl ethers, demonstrate that binding to HSA can be influenced by hydrophobicity and specific functional groups, affecting drug half-life and distribution nih.govnih.gov. While specific binding affinity data (e.g., Ka or Kd values) for this compound with HSA were not detailed in the provided search results, the interaction itself has been noted biosynth.com.
Toxic Effects on Microbial Strains (e.g., Escherichia coli)
Research has documented toxic effects of this compound on specific microbial strains. Notably, DTBE has demonstrated toxicity towards wild-type strains of Escherichia coli biosynth.com. However, it was observed that mutant strains of E. coli were not affected by DTBE, suggesting a specific mechanism of toxicity that can be overcome through genetic alterations biosynth.com. Such findings imply that the compound may target particular cellular pathways or components that are absent or modified in the resistant mutant strains.
Relevance to Drug Development and Toxicity Mitigation
The observed biological and toxicological interactions of this compound, such as enzyme inhibition and toxicity to certain microbial strains, offer insights into its potential role and challenges in drug development. The ability of DTBE to inhibit enzymes like those involved in PCR indicates a capacity to interfere with fundamental biological processes. Furthermore, its differential toxicity towards microbial strains, affecting wild-type E. coli but not mutants, hints at specific molecular targets.
These findings suggest that if DTBE or its derivatives were to be considered for therapeutic applications, careful consideration of its enzyme inhibitory potential and specific toxicity mechanisms would be paramount. Understanding these interactions could inform strategies for toxicity mitigation, potentially by designing analogues that avoid these specific inhibitory or toxic effects, or by developing drug delivery systems that control exposure. The observation that mutant strains are resistant to DTBE toxicity suggests that targeted genetic modifications could be a strategy for developing resistance, a principle that might be adaptable in understanding or engineering drug tolerance or resistance in other contexts biosynth.com.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems
The synthesis of tert-butyl ethers, including DTBE, has been a subject of significant research, with a focus on developing more efficient and selective catalytic systems. Traditional methods often require harsh conditions, leading researchers to explore novel catalysts that can operate under milder protocols.
A promising area of research involves the use of lanthanide triflates as catalysts. Studies have demonstrated the effectiveness of ytterbium triflate (Yb(OTf)₃) and erbium triflate (Er(OTf)₃) in catalyzing the tert-butylation of alcohols. nih.govsigmaaldrich.comresearchgate.net These catalysts facilitate the reaction between an alcohol and di-tert-butyl dicarbonate (B1257347) (Boc₂O), a safer alternative to gaseous isobutylene (B52900), to form the corresponding tert-butyl ether. researchgate.netnih.gov Research has shown that Yb(OTf)₃ can catalyze the formation of tert-butyl ethers with high conversion rates—up to 92% within an hour for certain substrates—by carefully optimizing solvent, time, and temperature. nih.govresearchgate.net The reaction mechanism is believed to proceed through the activation of Boc₂O by the Lewis acidic metal catalyst.
The following table summarizes findings from studies on lanthanide-catalyzed tert-butyl ether formation, highlighting the potential of these novel systems.
| Catalyst | Reagent | Substrate Example | Conditions | Yield | Source(s) |
| Ytterbium triflate (Yb(OTf)₃) | Di-tert-butyl dicarbonate | Octan-1-ol | 5 mol % catalyst, CH₃CN, 80°C, 1 hr | 92% | nih.govresearchgate.net |
| Erbium triflate (Er(OTf)₃) | Di-tert-butyl dicarbonate | Benzyl (B1604629) alcohol | Catalytic amount, Solvent-free, RT, 4 hr | 95% | sigmaaldrich.com |
| Magnesium perchlorate (B79767) (Mg(ClO₄)₂) | Di-tert-butyl dicarbonate | Octan-1-ol | Anhydrous, 2.3 equiv. Boc₂O | >66% | nih.gov |
Further investigations are also exploring silica-supported acid catalysts and strong acid ion-exchange resins for the etherification of polyols like glycerol (B35011) with tert-butyl alcohol, which produces related di-tert-butyl ether derivatives and indicates a broader trend toward developing robust, heterogeneous catalysts for these transformations. wikipedia.org
Development of Sustainable Synthesis Methods
The development of environmentally friendly or "green" synthesis methods is a major driver in modern chemistry. For this compound and related compounds, this involves creating processes that minimize waste, avoid hazardous reagents, and reduce energy consumption.
One significant advancement is the adoption of flow chemistry and microreactor technology . science.gov These systems allow for precise control over reaction parameters such as temperature and residence time, enabling the use of highly reactive intermediates in a much safer and more efficient manner compared to traditional batch processes. science.gov For instance, the reaction of organometallic reagents with di-tert-butyl dicarbonate can be performed under flow conditions to produce tert-butyl esters, a process that avoids the use of flammable gaseous isobutylene and operates under less cryogenic conditions. science.gov This approach represents a sustainable alternative for creating related tert-butylated compounds.
Another key strategy is the development of solvent-free reaction conditions . Research has shown that erbium(III) triflate can effectively catalyze the formation of tert-butyl ethers at room temperature without the need for a solvent. sigmaaldrich.com This method is highly eco-compatible, as the catalyst can be easily recovered from the aqueous phase after the reaction and reused multiple times without a significant drop in activity. sigmaaldrich.com Similarly, methods using reusable solid catalysts like basic lead carbonate or employing microwave irradiation under solvent-free conditions are being explored to make the synthesis of tert-butyl ethers more sustainable. mdpi.com These approaches align with the principles of green chemistry by eliminating solvent waste and promoting catalyst recycling.
Advanced Spectroscopic and Computational Approaches
Understanding the molecular structure, properties, and interactions of this compound and its derivatives is crucial for developing new applications. Researchers are increasingly employing a combination of advanced spectroscopic techniques and high-level computational methods to gain deeper insights.
Combined spectroscopic analysis using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy has been effectively used to characterize complex mixtures of related glycerol tert-butyl ethers. alfa-chemistry.com These experimental findings are often supported by Density Functional Theory (DFT) calculations , which help to rationalize the vibrational spectra and predict isomer ratios. alfa-chemistry.com
Furthermore, sophisticated techniques are being used to study the subtle intermolecular forces involving the tert-butyl ether moiety. In a multi-spectroscopic and theoretical study of a complex between diphenyl ether and tert-butyl alcohol, researchers used methods including Fourier-transform infrared (FTIR) spectroscopy, microwave spectroscopy, and resonance-enhanced two-photon ionization (R2PI) spectroscopy. mdpi.com These experiments, combined with quantum chemical calculations, revealed the co-existence of two types of hydrogen-bonding isomers (OH–O and OH–π) of nearly equal stability. mdpi.com Such advanced approaches provide a detailed picture of non-covalent interactions that are critical for understanding the behavior of these molecules in various chemical environments.
The table below outlines some of the advanced analytical methods being applied in this field.
| Technique | Application | Findings | Source(s) |
| MS, NMR, IR, Raman | Characterization of Glycerol Di-tert-butyl Ethers | Identification of products from glycerol etherification reactions. | alfa-chemistry.com |
| DFT/B3LYP Calculations | Structural & Vibrational Analysis | Supported experimental spectroscopic analysis and rationalized isomer ratios. | alfa-chemistry.com |
| FTIR, Microwave, IR/R2PI Spectroscopy | Study of Intermolecular Complexes | Revealed co-existing OH–O and OH–π isomers in ether-alcohol complexes. | mdpi.com |
| Headspace GC-MS | Quantitative Analysis | Used for the determination of related ether (MTBE) concentrations in environmental samples. |
These methods are essential for building a fundamental understanding of this compound and its derivatives, paving the way for rational design in future applications.
New Functional Materials Based on this compound Derivatives
The unique structure of this compound, characterized by significant steric hindrance and chemical stability, makes it an excellent solvent for certain reactions but a challenging building block for new functional materials. wikipedia.orgchemicalbull.com Current research literature does not widely report the use of this compound itself as a monomer or a direct precursor for the synthesis of polymers or other advanced materials.
While DTBE is not typically a monomer, other molecules containing di-tert-butyl groups are utilized in materials science. For example, di-tert-butyl peroxide is a well-known radical initiator for polymerization. chemicalbull.com During this process, the peroxide decomposes to form tert-butoxy (B1229062) radicals, which can become incorporated as end-groups in the final polymer, as demonstrated in studies with styrene. royalsocietypublishing.org However, in this case, the parent molecule is a peroxide, not an ether.
Other research has focused on developing novel monomers that contain tert-butyl groups for creating polymers with specific properties after the protective tert-butyl group is removed. Examples include the synthesis and polymerization of di-tert-butyl acrylate (B77674) and di-tert-butyl maleate. researchgate.netacs.org These monomers are used in controlled radical polymerization to create well-defined polymers that, upon cleavage of the tert-butyl ester groups, yield poly(acrylic acid) or related functional polymers. researchgate.net It is important to note that these monomers are derivatives of acrylate or maleate, not of this compound.
Q & A
Basic Research Questions
Q. What are the primary laboratory synthesis methods for Di-tert-butyl ether, and why is Williamson synthesis ineffective for its preparation?
- Methodological Answer : this compound is synthesized via reaction of tert-butyl halides (e.g., tert-butyl chloride) with dry silver carbonate in solvents like diethyl ether or pentane under continuous stirring for ~24 hours . The Williamson method fails due to steric hindrance from bulky tert-butyl groups, favoring elimination (producing isobutylene and tert-butanol) over nucleophilic substitution . Researchers must prioritize inert reaction conditions and avoid aqueous media to minimize side reactions.
Q. Which physical properties of this compound are critical for its use as a solvent in organic extractions?
- Key Properties :
- Low density (0.7642 g/cm³ at 20°C) : Facilitates layer separation in liquid-liquid extractions.
- High vapor pressure (3730 Pa at 22°C) : Requires careful handling in ventilated environments to avoid inhalation risks.
- Non-peroxide-forming stability : Unlike diethyl ether, it resists auto-oxidation, enabling long-term storage without peroxide inhibitors .
- Researchers should calibrate equipment for density-driven phase separation and monitor solvent volatility during reflux.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE Requirements :
- Gloves : Use chemically resistant gloves (e.g., nitrile) compliant with EN 374 standards; inspect for defects pre-use .
- Body protection : Flame-retardant lab coats and closed systems to prevent vapor exposure .
- Emergency Measures :
- For inhalation: Move to fresh air; administer artificial respiration if needed.
- For skin/eye contact: Rinse with water for ≥15 minutes; seek medical attention .
- Storage must avoid light, strong acids, and oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Analytical Approach :
- Control variables : Compare solvent purity (e.g., anhydrous vs. trace-water diethyl ether), stirring efficiency, and halide reactivity (Cl vs. Br).
- Quantitative analysis : Use gas chromatography (GC) to quantify isobutylene byproducts, which indicate elimination dominance .
- Literature Cross-Validation : Replicate methods from Erickson & Ashton (1941) and Masada et al. (1978) to identify protocol-specific yield discrepancies .
Q. What spectroscopic techniques are optimal for characterizing this compound and its impurities?
- Recommended Methods :
- NMR : ¹H NMR to confirm absence of tert-butanol (δ 1.2 ppm for -OH) and isobutylene (olefinic protons at δ 4.6–5.0 ppm).
- FT-IR : Detect carbonyl impurities (e.g., from silver carbonate degradation) via C=O stretches (~1700 cm⁻¹).
- Mass Spectrometry : Identify low-abundance contaminants using high-resolution MS with electron ionization .
- Calibrate instruments with pure standards to enhance detection limits.
Q. How can researchers address the lack of ecological toxicity data for this compound in environmental fate studies?
- Proposed Framework :
- Bioaccumulation modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models using log P (octanol-water partition coefficient) from experimental data (estimated log P = 2.1) .
- Microcosm experiments : Simulate soil mobility and biodegradation using OECD 307 guidelines, monitoring ether persistence via GC-MS .
- Collaborate with institutions like the LTER Network to access long-term ecological datasets for analogous ethers .
Q. What experimental strategies mitigate side reactions during this compound synthesis?
- Optimization Strategies :
- Solvent selection : Use pentane instead of diethyl ether to reduce nucleophilic competition.
- Catalyst alternatives : Test silver oxide (Ag₂O) for improved halide displacement efficiency.
- Temperature control : Maintain reactions at 0–5°C to suppress exothermic elimination pathways .
- Document side products systematically to refine reaction kinetics.
Data Analysis & Validation
Q. How should researchers validate the purity of this compound for sensitive applications like organometallic reactions?
- Validation Protocol :
Karl Fischer titration : Ensure water content <50 ppm.
GC-FID : Purity ≥99.5% with no detectable tert-butanol or halide residues.
Peroxide test strips : Confirm absence of peroxides despite its stability .
- Pre-treat solvent with molecular sieves (3Å) for moisture-sensitive reactions.
Q. What statistical methods are suitable for analyzing thermal decomposition data of this compound?
- Thermochemical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
